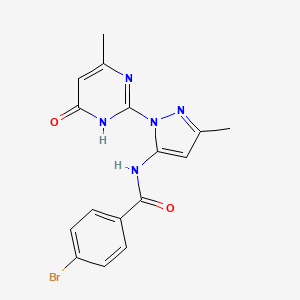
4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide" is a derivative of benzamide with potential biological applications. It is related to a class of compounds that have been synthesized for their potential in drug chemistry and for their ability to bind nucleotide protein targets .
Synthesis Analysis
The synthesis of similar compounds has been reported using 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of great interest in drug chemistry. The synthesis involves creating substituted benzamides that have shown potential biological applications .
Molecular Structure Analysis
While the exact molecular structure analysis of the compound is not provided, related compounds have been characterized using various spectroscopic methods and single-crystal X-ray diffraction. These methods have been used to determine the molecular geometry, which is optimized using density functional theory (DFT) calculations. Theoretical calculations have also been employed to investigate molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been explored in the context of their biological activity. For instance, benzamide derivatives have been screened against various human recombinant alkaline phosphatases and ecto-5'-nucleotidases, showing inhibitory potential. These reactions are crucial for understanding the biological applications of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied through X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations. These studies provide insights into intermolecular interactions, such as hydrogen bonding and π-interactions, which are significant for the stability and properties of the compounds. The crystal packing is mainly stabilized by a combination of N–H⋯O and C–H⋯O hydrogen bonds, with additional C–H⋯π and lone pair⋯π contacts .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interaction Analysis
A study by Saeed et al. (2020) focused on the synthesis, X-ray structure characterization, and Hirshfeld surface analysis of two antipyrine derivatives, closely related to the compound . Their research provided insights into the solid-state structures and intermolecular interactions of these compounds, highlighting the relevance of hydrogen bonds and π-interactions in the stabilization of molecular assemblies. This research is significant for understanding the crystal packing and molecular interactions of similar compounds (Saeed et al., 2020).
Antibacterial Activity
Ahmad et al. (2021) described the synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide and its derivatives, demonstrating their potential antibacterial activity against NDM-1-positive bacteria. Their findings suggest that similar compounds, including the one , may exhibit antibacterial properties, which could be relevant for pharmaceutical applications (Ahmad et al., 2021).
Synthesis and Anticancer Potential
Rahmouni et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidin derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents. Their research contributes to the understanding of the synthesis and potential biological applications of pyrazolo[3,4-d]pyrimidin derivatives, which are structurally related to the compound (Rahmouni et al., 2016).
Antioxidant Evaluation
Bondock et al. (2016) synthesized and evaluated the antioxidant activity of a series of new functionalized 1,3,4-oxadiazoles, closely related to the structure of 4-bromo-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide. Their findings indicate the potential antioxidant properties of these compounds, suggesting similar possibilities for the compound of interest (Bondock et al., 2016).
Eigenschaften
IUPAC Name |
4-bromo-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O2/c1-9-8-14(23)20-16(18-9)22-13(7-10(2)21-22)19-15(24)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZQQWQZJXJJKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3012702.png)
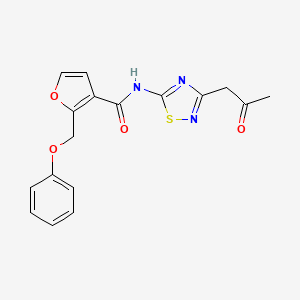

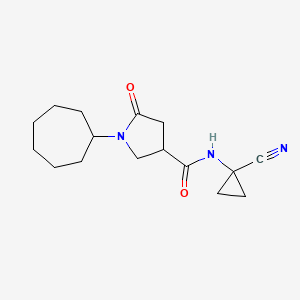
![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)
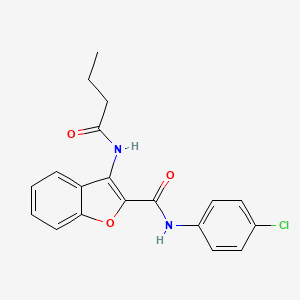

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide](/img/structure/B3012721.png)
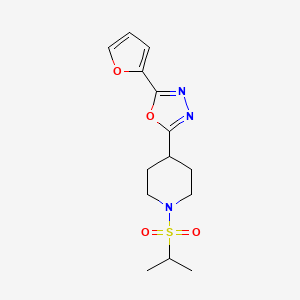
![3-(benzo[d]thiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl 4-methoxybenzoate](/img/structure/B3012724.png)
![6-(5-Ethylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B3012725.png)